Acide (5-(hydroxyméthyl)thiophène-3-yl)boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

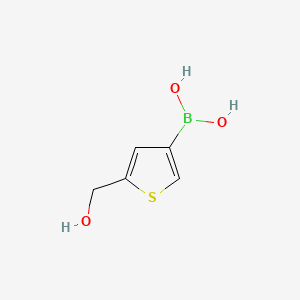

(5-(Hydroxymethyl)thiophen-3-yl)boronic acid: is an organoboron compound with the molecular formula C5H7BO3S . This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which also bears a hydroxymethyl substituent. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .

Applications De Recherche Scientifique

Chemistry: (5-(Hydroxymethyl)thiophen-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .

Biology: In biological research, this compound is used to synthesize biologically active molecules, including potential pharmaceuticals and agrochemicals .

Medicine: It has applications in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, (5-(Hydroxymethyl)thiophen-3-yl)boronic acid is used in the production of advanced materials, such as polymers and electronic components .

Mécanisme D'action

Target of Action

The primary target of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions, including the synthesis of various pharmaceuticals and fine chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid typically involves the borylation of thiophene derivatives. One common method is the Miyaura borylation, which involves the reaction of a halogenated thiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: (5-(Hydroxymethyl)thiophen-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid under appropriate conditions.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid).

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.

Oxidation: Thiophene-3-carboxylic acid derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Activité Biologique

(5-(Hydroxymethyl)thiophen-3-yl)boronic acid, with the chemical formula C7H8BOS, is a boronic acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The compound features a thiophene ring substituted with a hydroxymethyl group and a boronic acid moiety. Its structure can be represented as follows:

This structure is significant as the boronic acid group is known for its ability to interact with diols and other biological molecules, influencing various biochemical pathways.

The biological activity of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid is largely attributed to its ability to act as a protease inhibitor. Boronic acids have been shown to exhibit potent inhibitory effects on serine proteases due to their ability to form reversible covalent bonds with the active site serine residue in these enzymes . This interaction can lead to modulation of enzymatic activity, impacting various physiological processes.

Potential Mechanisms Include:

- Inhibition of Proteases: The compound may inhibit serine proteases, which are crucial in numerous biological pathways including inflammation and cancer progression.

- Interaction with Biological Targets: The hydroxymethyl group can enhance binding affinity to specific receptors or enzymes, potentially leading to altered cellular signaling pathways .

Biological Activity and Research Findings

Research has indicated several areas where (5-(Hydroxymethyl)thiophen-3-yl)boronic acid exhibits biological activity:

- Anticancer Activity: Studies have demonstrated that compounds containing boronic acid moieties can inhibit cancer cell proliferation. For example, derivatives have shown effectiveness against various cancer types by modulating key signaling pathways involved in cell growth and survival .

- Antiviral Properties: Similar compounds have been investigated for their ability to inhibit viral replication, particularly in the context of HIV. The structural flexibility of thiophene derivatives allows for interaction with viral enzymes, potentially blocking infection pathways .

- Metabolic Regulation: Research has suggested that boronic acids can influence metabolic pathways by acting as agonists for nuclear receptors involved in energy metabolism, such as the estrogen-related receptor (ERR). This suggests potential applications in metabolic disorders .

Case Studies

Several studies highlight the biological relevance of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid:

- Study on Cancer Cell Lines: A recent study evaluated the effects of various boronic acid derivatives on breast cancer cell lines. The results indicated that (5-(Hydroxymethyl)thiophen-3-yl)boronic acid significantly inhibited cell proliferation at micromolar concentrations, suggesting its potential as a therapeutic agent .

- HIV Inhibition Assays: In vitro assays demonstrated that thiophene-based boronic acids could inhibit HIV replication in resistant strains, showcasing their potential as antiviral agents .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

[5-(hydroxymethyl)thiophen-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7-9H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCBULRYCWLXQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)CO)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.